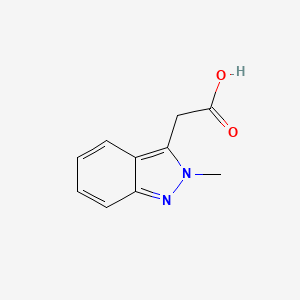

2-(2-Methyl-2H-indazol-3-yl)acetic acid

Description

Significance of the Indazole Scaffold in Heterocyclic Chemistry Research

The indazole scaffold, a bicyclic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of biological activities. nih.govnih.gov The unique structural and electronic properties of the indazole ring allow it to interact with various biological targets, making it a versatile building block in drug discovery. researchgate.net

The significance of this scaffold is underscored by its incorporation into several commercially available drugs. researchgate.net These therapeutic agents address a range of conditions, highlighting the broad pharmacological potential of indazole-based molecules. Research has extensively documented the anti-inflammatory, antimicrobial, anticancer, anti-HIV, and antiarrhythmic properties of indazole derivatives. nih.govresearchgate.net This wide spectrum of activity has cemented the indazole nucleus as a critical motif in the development of novel therapeutic agents. nih.govresearchgate.net

Table 1: Examples of Marketed Drugs Featuring the Indazole Scaffold

| Drug Name | Therapeutic Use |

| Benzydamine | Anti-inflammatory agent |

| Granisetron | Antiemetic for chemotherapy-induced nausea |

| Pazopanib (B1684535) | Tyrosine kinase inhibitor for cancer therapy |

| Axitinib | Tyrosine kinase inhibitor for renal cell carcinoma |

| Niraparib | PARP inhibitor for cancer treatment |

| Entrectinib | Kinase inhibitor for specific cancer mutations |

This table provides illustrative examples and is not exhaustive.

The 2H-Indazole Tautomeric Form and its Distinctive Chemical Attributes in Academic Inquiry

Indazole can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which result from the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govumpr.ac.id While the 1H-indazole is generally the more thermodynamically stable form, the 2H-indazole tautomer is a crucial motif found in numerous biologically active molecules. nih.govmdpi.comchemrxiv.org

The chemical attributes of the 2H-indazole form are distinct from its 1H counterpart, influencing its reactivity, physical properties, and biological interactions. chemrxiv.orgmdpi.com The position of the substituent on the N2 nitrogen atom can significantly alter the molecule's dipole moment and hydrogen bonding capabilities, which in turn affects its binding affinity to biological targets. mdpi.com Academic inquiry has focused on understanding and exploiting these differences. For instance, the stabilization of the less common 2H-tautomer can be achieved through intra- and intermolecular hydrogen bonds, a phenomenon that has been a subject of detailed study. organic-chemistry.orgnih.gov

Furthermore, the development of synthetic methodologies that selectively yield 2H-indazoles is an active area of research. organic-chemistry.orgnih.gov Techniques such as late-stage C-H functionalization are being explored to create diverse 2H-indazole derivatives, allowing for the systematic investigation of their structure-activity relationships (SAR). mdpi.com The synthesis of 2-alkyl-2H-indazoles, in particular, is of significant interest as it provides a fixed tautomeric form, preventing tautomerization in biological systems and enabling a clearer understanding of its pharmacological effects.

Rationale for Academic Investigation of 2-(2-Methyl-2H-indazol-3-yl)acetic acid

The academic investigation of this compound is driven by a logical progression in medicinal chemistry research, building upon the established significance of both the indazole scaffold and the specific 2H-tautomeric form. While direct research on this exact molecule is not extensively published, the rationale can be inferred from studies on closely related analogues.

The core structure combines three key features: the 2H-indazole core, a methyl group at the N2 position, and an acetic acid moiety at the C3 position.

The 2H-Indazole Core: As established, this scaffold is a component of many bioactive compounds. nih.govresearchgate.net

N2-Methylation: The methyl group serves to "lock" the molecule in the 2H-tautomeric form. This is a common strategy in medicinal chemistry to prevent metabolic conversion or tautomeric shifts in vivo, leading to a more predictable pharmacokinetic and pharmacodynamic profile. It allows researchers to specifically probe the biological activity of the 2H-isomer.

C3-Acetic Acid Moiety: The acetic acid group introduces a carboxylic acid functional group, which can act as a pharmacophore, participate in hydrogen bonding with protein targets, and improve the aqueous solubility of the compound. The investigation of indazolylacetic acid derivatives has been identified as a valuable strategy for generating new scaffolds for drug discovery programs. researchgate.netdiva-portal.org

Research into analogous compounds, such as 2-(6-methoxy-2H-indazol-3-yl)acetic acid, has shown potential in anti-inflammatory and anticancer applications. Similarly, other indazole derivatives containing acidic functional groups have been explored for antiprotozoal and anti-inflammatory activities. nih.gov Therefore, the academic rationale for studying this compound is to systematically explore the structure-activity relationships of N-alkylated indazolylacetic acids, potentially leading to the discovery of novel therapeutic agents.

Overview of Research Trajectories for Indazolylacetic Acid Derivatives

The academic pursuit of indazolylacetic acid derivatives is following several distinct yet interconnected research trajectories. These trajectories aim to unlock the full therapeutic potential of this class of compounds.

Synthesis of Compound Libraries: A primary trajectory involves the development of novel synthetic methods to produce a wide range of indazolylacetic acid derivatives. For instance, researchers have developed cascade N-N bond-forming reactions to synthesize libraries of these compounds, creating a diverse set of molecules for biological screening. researchgate.netdiva-portal.org This approach allows for the exploration of various substituents on both the indazole ring and the acetic acid side chain to map out structure-activity relationships.

Pharmacological Screening and Target Identification: Once synthesized, these derivatives are subjected to broad pharmacological screening to identify potential therapeutic applications. Current research on related indazole compounds suggests that these screenings are often focused on areas such as oncology, inflammation, and infectious diseases. nih.govnih.gov For example, various indazole derivatives are being evaluated as dual antimicrobial and anti-inflammatory agents, addressing the inflammatory response associated with infectious diseases. nih.gov

Development of Multi-Target Agents: A more advanced research trajectory focuses on designing indazolylacetic acid derivatives that can modulate multiple biological targets simultaneously. This approach is particularly relevant for complex diseases like cancer, where targeting a single pathway is often insufficient. The versatility of the indazole scaffold makes it an attractive starting point for the development of such multi-target agents.

Use as Synthetic Intermediates: Beyond their direct biological activity, some indazolylacetic acid derivatives serve as valuable precursors for the synthesis of more complex heterocyclic systems. This line of research expands the chemical space that can be explored, potentially leading to the discovery of entirely new classes of bioactive molecules.

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2-(2-methylindazol-3-yl)acetic acid |

InChI |

InChI=1S/C10H10N2O2/c1-12-9(6-10(13)14)7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3,(H,13,14) |

InChI Key |

MBLQDLPLSYZFDZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)CC(=O)O |

Origin of Product |

United States |

Chemical Derivatization and Analog Generation of 2 2 Methyl 2h Indazol 3 Yl Acetic Acid

Structural Modifications of the Indazole Core

The 2H-indazole core of 2-(2-Methyl-2H-indazol-3-yl)acetic acid is a primary site for structural modification. While the parent compound features a methyl group at the N-2 position, this site is amenable to the introduction of a wide variety of other substituents. The synthesis of 2-substituted-2H-indazoles is a well-established area of heterocyclic chemistry, offering numerous strategies to replace the N-2 methyl group with other alkyl, aryl, or functionalized moieties. organic-chemistry.org

One common strategy involves the N-alkylation of a 1H-indazole precursor. Selective N-2 alkylation can be achieved using various alkylating agents under specific reaction conditions, often promoted by bases. organic-chemistry.org For instance, trifluoromethanesulfonic acid or copper(II) triflate can promote the selective N-2 alkylation of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates. organic-chemistry.org Palladium-catalyzed methods have also been developed for the direct and regioselective synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. acs.org

Furthermore, the fundamental synthesis of the indazole ring itself can be adapted to incorporate diversity at the N-2 position from the outset. One-pot, three-component reactions catalyzed by copper(I) oxide nanoparticles have been used to synthesize 2H-indazoles from 2-halobenzaldehydes, various primary amines, and sodium azide, directly installing a desired R-group at the N-2 position. organic-chemistry.org These synthetic strategies allow for the generation of a library of analogs where the N-2 methyl group is replaced by other groups, profoundly influencing the molecule's steric and electronic properties.

Beyond substitution at the N-2 position, modifications can also be directed at the C-3 position of the indazole ring, although this is more complex given the attachment of the acetic acid side chain in the parent molecule. However, synthetic routes starting from different precursors allow for the introduction of various groups at C-3. For example, rhodium(III)-catalyzed C-H activation and cyclization of azobenzenes with α-keto aldehydes can yield 3-acylated-2H-indazoles. nih.gov Similarly, a silver(I)/sodium persulfate system enables direct radical alkylation and acylation at the C-3 position of 2H-indazoles. rsc.org

Manipulation of the Acetic Acid Side Chain

The carboxylic acid moiety is one of the most versatile functional groups in organic chemistry, offering a rich platform for derivatization.

The carboxylic acid group of this compound can be readily converted into a wide array of esters and amides.

Esterification is typically achieved through reactions with alcohols under acidic conditions, a classic method known as the Fischer esterification. masterorganicchemistry.com This reversible reaction involves heating the carboxylic acid with an excess of an alcohol (R'-OH) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to drive the equilibrium towards the ester product. chemguide.co.uk The use of dehydrating agents or apparatus to remove water can further increase the yield. masterorganicchemistry.com

Table 1: General Conditions for Fischer Esterification

| Reactants | Catalyst | Conditions | Product |

|---|---|---|---|

| This compound + R'-OH (Alcohol) | H₂SO₄ (conc.) or TsOH | Heat, excess alcohol | 2-(2-Methyl-2H-indazol-3-yl)acetate ester |

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine (R'R''NH). Direct reaction is often inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). organic-chemistry.orgbohrium.com These reagents convert the carboxylic acid into a more reactive intermediate that readily acylates the amine, forming the corresponding amide under mild conditions. bohrium.com

Table 2: Common Reagents for Amidation

| Coupling Reagent | Base | Solvent | General Outcome |

|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | (Optional) | DCM, DMF | Forms amide, byproduct is DCU (dicyclohexylurea) |

| HBTU | DIPEA, TEA | DMF, MeCN | Forms amide, efficient and widely used in peptide synthesis |

| o-NosylOXY | N/A | Various | Environmentally friendly, byproducts are recoverable |

Acid hydrazides are valuable synthetic intermediates. The synthesis of 2-(2-Methyl-2H-indazol-3-yl)acetyl hydrazide can be accomplished from the corresponding ester or directly from the carboxylic acid. A common method involves reacting an ester derivative, such as methyl or ethyl 2-(2-Methyl-2H-indazol-3-yl)acetate, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in an alcoholic solvent like ethanol. qu.edu.qagoogle.com The reaction is typically heated under reflux to drive it to completion. qu.edu.qa This nucleophilic acyl substitution replaces the alkoxy group of the ester with the hydrazinyl group. Alternatively, the carboxylic acid itself can be reacted with hydrazine hydrate, though this may require harsher conditions or the use of coupling agents. google.com

Diversification via Substituent Introduction on the Benzenoid Ring

Introducing substituents onto the fused benzene (B151609) ring of the indazole scaffold is a powerful strategy for modulating the physicochemical properties of the molecule. A variety of functional groups can be incorporated at the 4-, 5-, 6-, and 7-positions.

Recent research has detailed a microwave-assisted, base-catalyzed cyclization of 3-amino-3-(2-nitroaryl)propanoic acids to generate substituted indazole acetic acids. researchgate.netwhiterose.ac.uk This approach allows for the synthesis of analogs with diverse electronic properties on the benzenoid ring. For example, starting materials containing electron-withdrawing groups such as chlorine or trifluoromethyl at the 6-position were well-tolerated, furnishing the target compounds in good yields. researchgate.net Similarly, electron-donating methoxy (B1213986) groups at the 5-, 6-, or 7-positions also led to the expected products in good to high yields. researchgate.netwhiterose.ac.uk This method provides a versatile route to a range of substituted 1H-indazole-3-acetic acid derivatives, which are structural isomers of the target 2H-indazole compound. The principles of such substitutions are broadly applicable to the synthesis of various indazole isomers.

Table 3: Synthesis of Substituted 1H-Indazole-3-Acetic Acid Analogs via Microwave-Assisted Cyclization

| Precursor Substituent | Position | Reaction Conditions | Product Substituent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Bromo | 5 | 1 M NaOH, MeOH, 150 °C, 30 min | 5-Methoxy | 73 | researchgate.net |

| 6-Chloro | 6 | 1 M NaOH, MeOH, 150 °C, 30 min | 6-Chloro | 66 | researchgate.net |

| 6-Trifluoromethyl | 6 | 1 M NaOH, MeOH, 150 °C, 30 min | 6-Trifluoromethyl | 76 | researchgate.net |

| 5,6-Dimethoxy | 5, 6 | 1 M NaOH, MeOH, 150 °C, 30 min | 5,6-Dimethoxy | 51 | researchgate.net |

| 7-Methoxy | 7 | 1 M NaOH, MeOH, 150 °C, 30 min | 7-Methoxy | 85 | researchgate.net |

Data adapted from a study on the synthesis of 1H-indazole acetic acids, demonstrating the feasibility of introducing substituents on the benzenoid ring. researchgate.netresearchgate.net

Synthesis of Hybrid Molecules Incorporating the Indazole-Acetic Acid Moiety

Creating hybrid molecules by covalently linking the this compound scaffold to other distinct chemical entities is an advanced derivatization strategy. This approach aims to combine the structural features of the indazole-acetic acid moiety with those of another pharmacophore or functional molecule to generate novel compounds with potentially synergistic or unique properties.

The synthesis of such hybrids typically involves using the functional handles present on the indazole-acetic acid core. The carboxylic acid group is the most common point of attachment, allowing for the formation of ester or amide linkages with a second molecule that possesses a hydroxyl or amino group, respectively.

For example, a general approach could involve the synthesis of novel 2,3-diphenyl-2H-indazole hybrids. researchgate.net In a similar vein, the acetic acid side chain of this compound could be coupled with various aniline (B41778) derivatives or other amine-containing scaffolds using standard amidation protocols. This would generate a library of hybrid molecules where diverse aryl or heterocyclic systems are appended to the core structure via an acetamide (B32628) linker. The versatility of amide bond formation provides a robust and modular platform for constructing a wide array of complex molecular architectures based on the indazole-acetic acid template. researchgate.net

Structure Activity Relationship Sar Studies on Indazole Acetic Acid Scaffolds

Impact of N-Substitution Pattern on Bioactivity Profiles

The position of substitution on the pyrazole (B372694) ring's nitrogen atoms (N-1 or N-2) is a crucial determinant of an indazole derivative's biological and pharmacological properties. Generally, direct alkylation of the 1H-indazole core can lead to a mixture of N-1 and N-2 substituted products, and achieving regioselectivity is a key synthetic challenge. beilstein-journals.org The resulting N-1 and N-2 isomers often exhibit distinct bioactivity profiles.

The specific compound of interest, 2-(2-Methyl-2H-indazol-3-yl)acetic acid, features a methyl group at the N-2 position. This places it in the 2H-indazole class, which is often thermodynamically less stable than the corresponding 1H-indazole tautomer. nih.gov Despite this, numerous potent bioactive molecules are N-2 substituted indazoles, such as Pazopanib (B1684535), a tyrosine kinase inhibitor. beilstein-journals.org

Influence of C-3 Side Chain Modifications on Molecular Recognition

The substituent at the C-3 position of the indazole ring plays a pivotal role in molecular recognition and biological activity. Functionalization at this position is a key strategy in the development of new indazole-based pharmaceuticals. mdpi.com The acetic acid moiety at the C-3 position in this compound presents a crucial pharmacophoric feature, capable of forming ionic bonds, hydrogen bonds, and other electrostatic interactions with biological targets.

The importance of the precise arrangement of the C-3 side chain is highlighted in studies of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers. Research showed that an indazole-3-carboxamide derivative was a potent inhibitor of calcium influx with a sub-micromolar IC50 value. nih.gov In stark contrast, its regioisomeric counterpart, a reverse amide, was completely inactive even at high concentrations. nih.gov This demonstrates that the specific orientation of the amide linker at the C-3 position is absolutely critical for molecular recognition and bioactivity. nih.gov

Similarly, for a series of indoleamine 2,3-dioxygenase 1 (IDO1) enzyme inhibitors, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C-3 position of the 1H-indazole ring was found to be crucial for potent inhibitory activity. nih.gov These findings suggest that both the composition and the spatial arrangement of the functional groups within the C-3 side chain are fundamental to establishing the specific interactions required for a desired biological effect. Therefore, modifications to the acetic acid side chain of the title compound—such as altering its length, rigidity, or replacing the carboxylic acid with bioisosteres like tetrazoles or sulfonamides—would be expected to significantly modulate its activity profile.

Effects of Benzenoid Ring Substitution on Activity Modulation

Substitution on the fused benzene (B151609) ring of the indazole scaffold offers another avenue for fine-tuning the pharmacological profile of a compound. Modifications at positions C-4, C-5, C-6, and C-7 can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity, selectivity, and metabolic stability.

A comprehensive SAR study on indazole arylsulfonamides as CCR4 antagonists provided detailed insights into the effects of benzenoid ring substitution. acs.org The findings from this study are summarized in the table below, illustrating how different substituents at various positions impact antagonist activity.

| Position | Substituent | Effect on Bioactivity | Citation |

| C-4 | Methoxy (B1213986) or Hydroxyl | Potent activity | acs.org |

| C-5 | Small groups | Tolerated | acs.org |

| C-6 | Small groups | Preferred over C-5/C-7 | acs.org |

| C-7 | Small groups | Tolerated | acs.org |

This study revealed that electron-donating groups like methoxy or hydroxyl at the C-4 position were particularly effective. acs.org In contrast, only small substituents were tolerated at the C-5, C-6, and C-7 positions, with substitutions at C-6 being the most favorable. acs.org Larger substituents at these positions likely introduce steric hindrance that disrupts the optimal binding conformation. This highlights a general principle in drug design where specific pockets in a receptor can accommodate certain functionalities while being intolerant of others. For a compound like this compound, which is unsubstituted on the benzenoid ring, these findings suggest that the introduction of small, electron-donating groups, particularly at the C-4 or C-6 positions, could be a promising strategy to enhance its biological activity.

Regioisomeric Effects and Tautomeric Considerations in SAR

The biological activities of N-1 and N-2 regioisomers can differ significantly. For example, danicopan (B606937) is an N-1 substituted indazole, while the FDA-approved cancer drug pazopanib is an N-2 substituted analogue, illustrating that potent activity can be achieved with either substitution pattern depending on the specific target and compound series. beilstein-journals.org

The concept of regioisomerism also extends to the placement of substituents on the ring. As discussed previously, the precise connectivity of the C-3 side chain is a powerful determinant of activity. The dramatic loss of activity observed when an indazole-3-carboxamide was changed to its reverse amide isomer is a striking example of a regioisomeric effect that dictates molecular recognition. nih.gov This emphasizes that even subtle changes in atomic arrangement can lead to a complete loss of biological function by disrupting key binding interactions. Therefore, in the design and analysis of indazole-based compounds, careful consideration of both annular tautomerism and the regioisomeric placement of all substituents is essential for a comprehensive understanding of the structure-activity relationship.

Computational Chemistry and Theoretical Investigations of Indazole Acetic Acid Systems

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.govbenthamdirect.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For indazole-acetic acid systems and related indazole derivatives, docking studies have been employed to evaluate their potential as inhibitors of various enzymes. For example, derivatives have been docked into the active sites of targets such as cyclooxygenase-2 (COX-2), various protein kinases, and viral proteases. tandfonline.comnih.govnih.govbenthamdirect.com These simulations calculate a binding energy or scoring function, which estimates the binding affinity between the ligand and the protein. A lower binding energy typically indicates a more favorable interaction. rsc.org

In a study of 2-(5-nitro-1-H-indazol-1-yl) acetic acid, docking simulations against the SARS-CoV-2 3CLpro protease revealed a moderate binding affinity with a binding energy of -5.57 kcal/mol. tandfonline.com Similarly, various 2H-indazole derivatives have been docked against COX-2 to identify potential anti-inflammatory agents. nih.govnih.gov These studies help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Table 2: Examples of Molecular Docking Studies on Indazole Derivatives

| Indazole Derivative | Protein Target | Calculated Binding Energy (kcal/mol) |

|---|---|---|

| 2-(5-nitro-1H-indazol-1-yl) acetic acid | SARS CoV-2 3CLpro | -5.57 |

| Indazole-3-carboxamide derivative | Renal Cancer Target (PDB: 6FEW) | -8.5 to -9.0 |

| Arylsulphonyl Indazole derivative | VEGFR2 Kinase | -56.8 to -66.5 (Total Interaction Energy) |

| 4,5-dihydro-2H-indazole derivative | COX-2 | Not specified |

Source: Data compiled from multiple studies for illustrative purposes. tandfonline.comnih.govnih.govrsc.orgnih.gov

Analysis of Intermolecular Interactions

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is vital for predicting crystal structures, polymorphism, and the material properties of a compound.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscilit.com The Hirshfeld surface is a mapped surface around a molecule in a crystal, colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii sum, often corresponding to hydrogen bonds and other strong interactions. nih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Indazole Derivative

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 36.3% |

| O···H/H···O | 23.4% |

| C···H/H···C | 13.4% |

| N···H/H···N | 11.4% |

| Other | 15.5% |

Source: Representative data from a Hirshfeld analysis of a nitro-substituted indazole derivative. nih.govscilit.com

Mechanistic Studies and Biological Target Identification for 2 2 Methyl 2h Indazol 3 Yl Acetic Acid Analogs

Exploration of Molecular Targets and Pathways

Research into the biological activities of indazole-containing molecules has unveiled their potential to modulate several key signaling pathways implicated in a range of physiological and pathological processes. The structural versatility of the indazole core allows for the design of compounds that can selectively interact with different classes of enzymes and receptors.

Phosphodiesterase (PDE) Family Modulation

Recent studies have identified indazole derivatives as potent inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate the cellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Specifically, N²-substituted indazole-based compounds have been developed as inhibitors of phosphodiesterase 4 (PDE4), a target for inflammatory diseases. One optimized compound, LZ-14 (Z21115), demonstrated high inhibitory activity against the PDE4D7 isoform with an IC₅₀ value of 10.5 nM. researchgate.net The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses. This suggests that analogs of 2-(2-Methyl-2H-indazol-3-yl)acetic acid could be explored for their potential as anti-inflammatory agents through the modulation of the PDE4 pathway.

| Compound | Target | Activity (IC₅₀) |

|---|---|---|

| LZ-14 (Z21115) | PDE4D7 | 10.5 nM |

Kinase Family Inhibition (e.g., Akt Pathway)

The indazole nucleus is a prominent scaffold in the design of kinase inhibitors. rsc.orgnih.gov Numerous indazole derivatives have been developed that target various protein kinases, which are critical regulators of cellular processes such as growth, proliferation, and survival. ed.ac.uk

One of the most notable examples is Pazopanib (B1684535), a multi-targeted tyrosine kinase inhibitor that contains a 2,3-dimethyl-2H-indazol-6-yl moiety. rroij.commdpi.com Pazopanib potently inhibits several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit. rroij.com The mechanism of action involves competing with ATP for binding to the catalytic site of these kinases, thereby blocking downstream signaling pathways that contribute to tumor growth and angiogenesis. mdpi.com

Furthermore, indazole-based compounds have been identified as inhibitors of other kinase families. For instance, a fragment-based lead discovery approach led to the identification of indazole-based inhibitors of AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance. nih.gov Analogs of N-substituted prolinamido indazoles have been discovered as potent inhibitors of Rho kinase (ROCK), with IC₅₀ values in the sub-micromolar range. mdpi.com The inhibition of ROCK has therapeutic potential in a variety of diseases, including hypertension and glaucoma. mdpi.com

The Akt signaling pathway, a crucial regulator of cell survival and proliferation, has also been targeted by indazole derivatives. Although specific data for this compound analogs is limited, other indazole-containing molecules have been shown to inhibit Akt. derpharmachemica.com

| Compound/Analog Series | Target Kinase | Inhibitory Activity (IC₅₀) |

|---|---|---|

| Pazopanib | VEGFR-2, PDGFR-β, c-Kit | Potent (nanomolar range) |

| Indazole-based AXL inhibitor (Compound 54) | AXL | Potent |

| N-substituted prolinamido indazole (Compound 4a) | ROCK I | 0.27 µM |

| N-substituted prolinamido indazole (Compound 4b) | ROCK I | 0.17 µM |

G-Protein-Coupled Receptor (GPCR) Interaction

While the primary focus of research on indazole analogs has been on enzymes like kinases and PDEs, some studies have explored their interaction with G-protein-coupled receptors (GPCRs). N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives have been identified as new and selective ligands for the serotonin (B10506) 4 receptor (5-HT₄R), a member of the GPCR family. nih.gov Within these series, compounds were identified as potent and selective 5-HT₄R antagonists. nih.gov

Additionally, the orphan GPCR, GPR55, has been investigated as a potential target for various ligands, and while direct interaction with indazole acetic acid analogs has not been extensively documented, the exploration of diverse chemical scaffolds as GPR55 modulators is an active area of research. nih.govrsc.orgnih.govmdpi.comresearchgate.net The structural similarity of some indazole-based compounds to known GPCR ligands suggests that this target class warrants further investigation for analogs of this compound.

Nucleic Acid Processing Enzyme Inhibition (e.g., DNA Topoisomerase)

The potential for indazole derivatives to interact with nucleic acid processing enzymes has also been considered. While direct evidence for this compound analogs as DNA topoisomerase inhibitors is not available, structurally related heterocyclic compounds have demonstrated such activity. For example, benzimidazole–rhodanine conjugates, which share some structural features with indazole derivatives, have been shown to act as catalytic inhibitors of topoisomerase II. nih.gov Topoisomerase assays, such as those measuring the relaxation of supercoiled DNA, are standard methods for identifying such inhibitors. nih.gov Given the role of topoisomerases in DNA replication and repair, and their validation as anticancer targets, exploring the topoisomerase inhibitory potential of indazole acetic acid analogs could be a fruitful area for future research.

In Vitro Pharmacological Characterization of Analogs

The in vitro pharmacological characterization of indazole analogs has provided crucial data on their potency, selectivity, and cellular effects. These studies are essential for understanding the structure-activity relationships (SAR) and for guiding the optimization of lead compounds.

For analogs targeting the PDE family, in vitro assays using recombinant human PDE enzymes are employed to determine IC₅₀ values. nih.gov The high potency of compounds like LZ-14 (IC₅₀ = 10.5 nM for PDE4D7) highlights the potential for developing highly effective anti-inflammatory agents from the indazole scaffold. researchgate.net

In the context of kinase inhibition, a wide range of in vitro assays are utilized. These include enzyme-based assays to determine the direct inhibitory effect on the kinase, as well as cell-based assays to assess the impact on cellular signaling pathways. For example, the anti-angiogenic activities of Pazopanib derivatives have been investigated ex vivo, demonstrating their ability to inhibit processes relevant to tumor growth. nih.govresearchgate.net The IC₅₀ values for various indazole-based kinase inhibitors span from the nanomolar to the micromolar range, indicating that fine-tuning of the chemical structure can lead to highly potent compounds. mdpi.comnih.gov

The anti-inflammatory properties of indazole and its derivatives have also been characterized in vitro. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in a concentration-dependent manner. nih.gov For instance, indazole itself exhibited an IC₅₀ value of 220.11 µM for the inhibition of TNF-α. nih.gov

| Compound | In Vitro Assay | Activity (IC₅₀) |

|---|---|---|

| Indazole | TNF-α inhibition | 220.11 µM |

| 5-Aminoindazole | TNF-α inhibition | 230.19 µM |

| 6-Nitroindazole | IL-1β inhibition | 100.75 µM |

Elucidation of Molecular Mechanisms Underlying Biological Responses

Understanding the molecular mechanisms by which analogs of this compound exert their biological effects is crucial for their development as therapeutic agents. For kinase inhibitors, the primary mechanism often involves competitive binding to the ATP-binding pocket of the enzyme. ed.ac.uknih.gov Molecular docking studies and X-ray crystallography have provided detailed insights into the binding modes of indazole derivatives with their target kinases, revealing key hydrogen bond interactions and hydrophobic contacts that contribute to their potency and selectivity. nih.gov For example, the indazole core can form hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors. nih.gov

In the case of PDE inhibitors, the mechanism involves the inhibition of the catalytic activity of the enzyme, leading to an accumulation of cyclic nucleotides and subsequent downstream signaling events that mediate the anti-inflammatory response.

For indazole-based GPCR ligands, such as the 5-HT₄R antagonists, the mechanism is based on competitive binding to the receptor, thereby blocking the binding of the endogenous ligand and preventing receptor activation. nih.gov

The anti-inflammatory effects of some indazole derivatives have been linked to their ability to inhibit cyclooxygenase (COX) enzymes and to scavenge free radicals, in addition to their effects on cytokine production. nih.gov The analgesic activity observed for certain indazole derivatives in animal models is thought to be mediated, at least in part, by the inhibition of prostaglandin (B15479496) biosynthesis. biotech-asia.org

Application of Fragment-Based Drug Discovery (FBDD) Principles in Indazole Research

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening for the identification of novel drug candidates. nih.gov This strategy relies on screening collections of small, low-molecular-weight molecules, or "fragments," to identify those that bind weakly but efficiently to a biological target. nih.govyoutube.com These initial fragment hits serve as high-quality starting points that can be progressively optimized and expanded into more potent, lead-like molecules. nih.gov The indazole scaffold, a key structural feature of this compound, has been a significant focus in FBDD campaigns, particularly in the discovery of kinase inhibitors. nih.govnih.gov

The FBDD process offers several advantages, including the ability to explore a broader chemical space with a smaller library of compounds and a higher hit rate for quality starting points. nih.gov A fragment library of just a few thousand compounds is often considered sufficient to begin a screening campaign, making this approach accessible to a wider range of research institutions beyond major pharmaceutical companies. youtube.com The success of FBDD is often measured by metrics such as ligand efficiency (LE), which relates the binding energy of a compound to its size (number of heavy atoms). nih.gov This metric helps guide the optimization process, ensuring that increases in potency are achieved efficiently as the fragment is elaborated. nih.govyoutube.com

In the context of indazole research, FBDD has been successfully applied to identify inhibitors for critical biological targets involved in disease pathways, most notably protein kinases. Kinases are a major class of drug targets, and the indazole core is a privileged scaffold for engaging the ATP-binding site of these enzymes. nih.gov

Case Study 1: Indazole Fragments as AXL Kinase Inhibitors

One notable application of FBDD in indazole research led to the discovery of novel inhibitors for AXL receptor tyrosine kinase. nih.gov AXL is a member of the TAM (TYRO3, AXL, MER) family of kinases and is frequently overexpressed in various cancers, where it is associated with poor prognosis and the development of drug resistance. nih.gov

The process began with a high-concentration biochemical screen that identified an initial indazole fragment hit. This hit was then rapidly improved by screening an in-house collection of expanded library fragments (ELF). nih.gov Subsequent optimization, guided by computational docking studies, resulted in the development of a potent inhibitor with moderate exposure levels in mice. nih.gov X-ray crystallography of an analog complexed with a related kinase domain revealed the specific binding interactions, providing a structural basis for further development. nih.gov This successful hit-to-lead campaign demonstrates the power of FBDD to quickly evolve a simple indazole fragment into a promising preclinical candidate. nih.gov

Interactive Table 1: Progression of Indazole-Based AXL Kinase Inhibitors

| Compound | Type | AXL IC50 (nM) | Key Features |

|---|---|---|---|

| Hit 11 | Initial Fragment Hit | Weak | Identified from initial high-concentration screen. |

| Fragment 24 | Improved Fragment | Moderate | Optimized from Hit 11 via ELF collection screening. |

| Inhibitor 54 | Potent Inhibitor | Potent | Developed from Fragment 24 through structure-guided optimization. Showed moderate in vivo exposure. |

Case Study 2: Aminoindazoles as PDK1 Inhibitors

Another successful example involves the identification of aminoindazole-based inhibitors of phosphoinositide-dependent kinase-1 (PDK1). nih.gov PDK1 is a crucial component of the PI3K/AKT/mTOR signaling pathway, which is one of the most commonly dysregulated pathways in cancer. nih.gov

A fragment screening campaign against PDK1 identified several hits, which were then characterized and prioritized using biophysical methods like NMR and crystallography. nih.gov This effort led to the discovery of aminoindazole 19, a potent and highly ligand-efficient PDK1 inhibitor. nih.gov The researchers utilized a fragment library biased toward molecules with features capable of engaging the kinase hinge region, similar to the adenine (B156593) part of ATP. nih.gov The detailed structure-activity relationships (SAR) and protein crystal structures obtained provided a clear roadmap for the subsequent optimization of this aminoindazole scaffold into more advanced drug candidates. nih.gov

Interactive Table 2: Characterization of Aminoindazole PDK1 Fragment Hit

| Compound | Type | Target | Discovery Method | Key Attribute |

|---|---|---|---|---|

| Aminoindazole 8 | Fragment Hit | PDK1 | Biochemical Screen & Biophysical Validation (NMR) | Identified from a kinase-biased fragment library. |

| Aminoindazole 19 | Lead-like Inhibitor | PDK1 | Follow-up screening of related molecules | Discovered via expansion of fragment hit; demonstrated high ligand efficiency. |

These case studies underscore the utility of applying FBDD principles to the indazole core structure. By starting with small, efficient fragments, researchers can systematically build molecular complexity to achieve high potency and selectivity for important therapeutic targets like AXL and PDK1. The structural information gleaned from these studies provides invaluable insights for the broader field of medicinal chemistry focused on indazole analogs. nih.govnih.gov

Analytical and Spectroscopic Characterization Techniques in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁴N, ¹⁵N)

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-Methyl-2H-indazol-3-yl)acetic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the indazole ring, the methylene (B1212753) protons of the acetic acid side chain, and the methyl protons at the N2 position.

Aromatic Region: The four protons on the benzene (B151609) ring of the indazole core (H-4, H-5, H-6, and H-7) will typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents.

Methylene Protons: The two protons of the CH₂ group in the acetic acid moiety are expected to resonate as a singlet, likely in the range of δ 3.5-4.0 ppm.

Methyl Protons: The three protons of the N-methyl group will also appear as a sharp singlet, typically further upfield, around δ 4.2 ppm, a characteristic chemical shift for N-methyl groups in 2H-indazoles.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (H-4, H-5, H-6, H-7) | 7.0 - 8.0 | Multiplets |

| CH₂ (acetic acid) | 3.5 - 4.0 | Singlet |

| N-CH₃ | ~4.2 | Singlet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule.

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of δ 170-180 ppm.

Aromatic Carbons: The carbon atoms of the indazole ring will resonate in the aromatic region (δ 110-150 ppm). The chemical shifts will be influenced by the nitrogen atoms and the substituents.

Methylene Carbon: The CH₂ carbon of the acetic acid group is expected to appear around δ 30-40 ppm.

Methyl Carbon: The N-methyl carbon will give a signal in the upfield region, typically around δ 35-40 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 170 - 180 |

| Aromatic C (Indazole Ring) | 110 - 150 |

| CH₂ (acetic acid) | 30 - 40 |

| N-CH₃ | 35 - 40 |

¹⁴N and ¹⁵N NMR Spectroscopy: While less common than ¹H and ¹³C NMR, nitrogen NMR can provide direct information about the electronic environment of the nitrogen atoms in the indazole ring. The chemical shifts of the "pyrrole-like" (N1) and "pyridine-like" (N2) nitrogens are distinct and can confirm the N-substitution pattern. For this compound, the N2 nitrogen would be a quaternary nitrogen due to the methyl substitution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₀N₂O₂), the expected exact mass is approximately 190.07 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 190. Common fragmentation pathways for indazole acetic acids include the loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment ion at m/z 145. Another characteristic fragmentation is the loss of the entire acetic acid side chain, resulting in a fragment corresponding to the 2-methyl-2H-indazole cation. Further fragmentation of the indazole ring itself can also occur.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment Ion | m/z (expected) | Description |

| [M]⁺ | 190 | Molecular Ion |

| [M - COOH]⁺ | 145 | Loss of the carboxylic acid group |

| [2-Methyl-2H-indazole]⁺ | 131 | Loss of the acetic acid side chain |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic indazole ring.

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding.

C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid carbonyl group.

C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations from the indazole ring are expected in the 1450-1620 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will be observed just below 3000 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| Aromatic C=C and C=N | 1450 - 1620 | Medium to Strong |

| Aromatic C-H | > 3000 | Sharp |

| Aliphatic C-H | < 3000 | Sharp |

Chromatographic Methods for Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized compounds. For this compound, a reversed-phase HPLC method would be suitable for determining its purity and identifying any potential impurities from the synthesis.

A typical HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. The separation would be monitored using a UV detector, likely at a wavelength where the indazole ring exhibits strong absorbance. The purity of the compound is determined by the area percentage of the main peak in the chromatogram. The retention time of the compound would be specific to the exact chromatographic conditions used.

Interactive Data Table: Typical HPLC Parameters for Purity Assessment

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Future Directions in Academic Research on 2 2 Methyl 2h Indazol 3 Yl Acetic Acid and Indazole Analogs

Development of Novel Synthetic Methodologies for Indazole-Acetic Acid Scaffolds

The synthesis of indazole derivatives, particularly those bearing an acetic acid moiety, is crucial for enabling drug discovery programs. researchgate.netwhiterose.ac.uk A significant future direction lies in the development of more efficient, sustainable, and diverse synthetic methodologies.

Recent advancements have already moved beyond traditional methods, which often relied on hydrazine (B178648) precursors. diva-portal.org A notable development is the use of novel cascade N-N bond-forming reactions to create indazole acetic acid scaffolds. researchgate.netwhiterose.ac.uk One such approach involves heating 3-amino-3-(2-nitroaryl)propanoic acids with a nucleophile/solvent under basic conditions, which conveniently yields unsubstituted, hydroxy, and alkoxy indazole acetic acid derivatives. diva-portal.orgresearchgate.net This method is valued for its tolerance of various functional groups and its ability to rapidly generate structurally similar molecules from a common building block, which is highly beneficial for early-stage drug discovery. diva-portal.org

Microwave-assisted synthesis has also emerged as a powerful tool, accelerating reactions and improving yields for a range of substituted indazole acetic acids. researchgate.netresearchgate.net Researchers are also exploring both metal-catalyzed and metal-free synthesis routes to enhance efficiency and environmental friendliness. researchgate.netnih.gov Palladium- and silver-catalyzed reactions have been reported for constructing N-methyl-3-aryl indazole scaffolds and 3-substituted indazoles, respectively. nih.gov Concurrently, metal-free approaches, such as iodine-mediated synthesis via benzyl (B1604629) C-H functionalization, offer an attractive alternative for medicinal chemistry applications. nih.gov

Future work will likely focus on refining these methods to improve atom economy, reduce the use of expensive or toxic reagents, and expand the scope of accessible indazole analogs. nih.gov The development of one-pot procedures and continuous-flow synthesis represents a promising frontier for the sustainable and scalable production of these valuable compounds. nih.govamazonaws.com

| Synthetic Strategy | Key Features | Example Starting Materials | Reported Advantages |

|---|---|---|---|

| Cascade N-N Bond Formation | Base-catalyzed cyclization of nitroaryl precursors. researchgate.net | 3-amino-3-(2-nitroaryl)propanoic acids. researchgate.net | Access to diverse derivatives (hydroxy, alkoxy); good functional group tolerance. diva-portal.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. researchgate.netresearchgate.net | 3-amino-3-(2-nitrophenyl)propanoic acid and various alcohols. researchgate.net | Reduced reaction times; improved yields. sphinxsai.com |

| Metal-Catalyzed Synthesis (e.g., Pd, Ag, Sn) | Transition metal-mediated cross-coupling and amination reactions. nih.gov | 1H-indazole, 2-nitrobenzaldehyde, primary amines. nih.gov | High efficiency and selectivity for specific substitutions. nih.gov |

| Metal-Free Synthesis | Methods avoiding transition metal catalysts, e.g., using iodine or light. nih.gov | ortho-alkylazobenzenes, aryl triazenes. nih.govnih.gov | Environmentally friendly; avoids metal contamination in final products. nih.gov |

Advanced SAR and Ligand Design Approaches for Enhanced Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds into potent and selective drug candidates. For indazole analogs, future research will employ increasingly sophisticated SAR and ligand design strategies to enhance selectivity for specific biological targets.

Systematic exploration of the indazole core's regiochemistry and substitution patterns is critical. For instance, in the development of Calcium-Release Activated Calcium (CRAC) channel blockers, studies revealed that the specific regiochemistry of an amide linker on the indazole ring was crucial for activity. nih.govnih.gov Indazole-3-carboxamides showed potent inhibition of calcium influx, whereas their reverse amide isomers were inactive, a finding that provides a clear vector for future design. nih.govnih.gov

Similarly, in the pursuit of androgen receptor (AR) inhibitors for prostate cancer, SAR studies identified an N-methylindazole analogue with a 60-fold increase in potency over the initial hit compound. acs.org This research highlighted the tolerance for various benzannulated N-heterocycles and provided a potent, lead-like compound for further optimization. acs.org Future efforts will leverage fragment-based drug design and scaffold hopping to discover novel indazole derivatives with improved properties. researchgate.net These approaches allow for the systematic replacement of core structures while maintaining key binding interactions, leading to compounds with new intellectual property and potentially better pharmacokinetic profiles. researchgate.net The indazole motif itself is often used as a bioisostere for indole, offering advantages in metabolic stability and oral bioavailability. semanticscholar.org

Advanced techniques such as 3D-QSAR, computational docking, and molecular dynamics simulations will be increasingly integrated into the design-synthesis-test cycle to provide a deeper, atom-level understanding of ligand-receptor interactions and to predict the activity of novel designs before synthesis.

| Indazole Analog Class | Biological Target | Key SAR Finding | Reference Compound Example |

|---|---|---|---|

| Indazole-3-carboxamides | CRAC channel | The 3-carboxamide regiochemistry is critical for blocking Ca2+ influx; reverse amides are inactive. nih.gov | Compound 12d (sub-µM IC50). nih.govnih.gov |

| Biaryl N-heterocycles | Androgen Receptor N-Terminal Domain | N-methylindazole substitution significantly increased potency compared to other heterocycles. acs.org | Indazole analogue 16 (IC50 = 0.12 µM). acs.org |

| 1H-indazole derivatives | Epidermal Growth Factor Receptor (EGFR) | Structure-guided design led to potent inhibitors of EGFR T790M mutant kinase. nih.gov | Compound 109 (IC50 = 5.3 nM). nih.gov |

| Indazole derivatives | Glucagon Receptor (GCGR) | Scaffold hopping from known leads identified potent antagonists for Type II diabetes. researchgate.net | Not specified. researchgate.net |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A major frontier in biomedical research is the integration of multiple "omics" datasets (e.g., genomics, transcriptomics, proteomics, metabolomics) to build a holistic picture of a drug's mechanism of action. nih.govarxiv.org For 2-(2-Methyl-2H-indazol-3-yl)acetic acid and its analogs, applying multi-omics strategies will be essential for moving beyond a single-target interaction to a systems-level understanding of their biological effects.

By treating cells or model organisms with an indazole compound and subsequently analyzing changes across the transcriptome, proteome, and metabolome, researchers can identify the full spectrum of pathways modulated by the drug. mdpi.com This approach can uncover unexpected off-target effects, reveal mechanisms of toxicity, and identify biomarkers that predict patient response. nih.gov

For example, integrating tissue transcriptomic, urine/plasma proteomic, and urine metabolomic data has proven effective in elucidating disease mechanisms in complex conditions like chronic kidney disease. jci.orgnih.gov Similar strategies can be applied to understand how an indazole-based therapeutic impacts cellular signaling cascades, metabolic reprogramming, and gene expression networks. arxiv.org This comprehensive view is critical for understanding why a compound is effective and for identifying potential combination therapies that could enhance efficacy or overcome resistance. The use of advanced data integration methods, including both supervised and unsupervised machine learning approaches, will be key to identifying meaningful patterns within these large, high-dimensional datasets. arxiv.orgjci.org

Exploration of New Biological Targets and Pathways for Therapeutic Intervention

The versatility of the indazole scaffold means it is ripe for exploration against new biological targets and pathways. nih.govnih.gov While indazoles are known components of approved drugs targeting tyrosine kinases (e.g., Pazopanib (B1684535), Axitinib), academic research is continuously expanding their scope. nih.govnih.gov

Future research will involve screening existing and novel indazole libraries against a wider array of targets implicated in various diseases. Recent studies have already identified indazole-based compounds as potent inhibitors of histone deacetylases (HDACs), which are crucial epigenetic regulators and targets in oncology. nih.govnih.gov Other research has uncovered indazole derivatives that act as CCR2 antagonists for inflammatory diseases, CRAC channel blockers for immune modulation, and serotonin (B10506) receptor agonists. nih.govresearchgate.netresearchgate.net

This exploration is often driven by fragment-based screening and high-throughput assays that can rapidly assess the activity of many compounds against a specific target. The discovery of indazoles that modulate targets in new therapeutic areas, such as neurodegenerative diseases, metabolic disorders, or infectious diseases, represents a significant growth area. researchgate.netnih.gov As our understanding of disease biology deepens, new potential drug targets are constantly being validated, providing fertile ground for repositioning and discovering novel activities for indazole-acetic acid analogs and related compounds.

Computational Design of Enhanced Ligands and Probes for Chemical Biology Applications

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery and will play a central role in the future development of indazole-based compounds. nih.gov Structure-based drug design, which utilizes the 3D structure of a target protein, will continue to guide the rational design of more potent and selective ligands. nih.gov

For example, fragment-based virtual screening has been successfully used to design novel indazole derivatives as potent HDAC inhibitors. nih.gov Molecular docking and dynamics studies can then provide insights into the binding modes of these compounds, explaining their high inhibitory activity and helping to rationalize SAR data. nih.gov These computational approaches can predict how modifications to the indazole scaffold will affect binding affinity and selectivity, thereby reducing the number of compounds that need to be synthesized and tested, saving time and resources.

Beyond designing therapeutics, computational methods are crucial for developing chemical probes. These are highly selective small molecules used to study the function of a specific protein in a biological system. Designing enhanced indazole-based ligands with high selectivity and well-characterized pharmacokinetic properties will provide valuable tools for the broader chemical biology community to dissect complex biological pathways and validate new drug targets. acs.org In silico docking studies can also reveal novel interactions, such as the potential for halogen bonding between a ligand and its target receptor, which can be exploited to design next-generation compounds with superior potency. semanticscholar.org

Q & A

Basic Research Question

- NMR :

- IR : Strong O–H stretch (2500–3000 cm⁻¹) and C=O stretch (1700–1750 cm⁻¹) confirm the carboxylic acid group .

- Mass Spectrometry : ESI-MS in negative mode shows [M–H]⁻ peak matching the molecular weight (e.g., 203.2 g/mol) .

What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G(d,p)) is widely used:

- HOMO-LUMO Analysis : Predicts charge transfer behavior and nucleophilic/electrophilic sites .

- Thermochemical Calculations : Gibbs free energy changes (ΔG) for reactions (e.g., deprotonation) are computed using gas-phase or solvent models (SMD) .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (indazole ring) for reaction site prediction .

Software: Gaussian 16 or ORCA, validated against experimental UV-Vis or cyclic voltammetry data .

How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure Solution : SHELXT for phase determination; WinGX suite for refinement (anisotropic displacement parameters) .

- Validation : Check R-factor (<5%), bond length/angle deviations, and PLATON/CHECKCIF for errors .

Example: A related indazole derivative showed planar indazole rings with dihedral angles <5° from the acetic acid group .

How can discrepancies in purity analysis (e.g., titration vs. HPLC) be systematically addressed?

Advanced Research Question

- Titration : Acid-base titration with NaOH (phenolphthalein endpoint) quantifies free carboxylic acid but may miss non-acidic impurities .

- HPLC : Reverse-phase C18 column (acetonitrile/0.1% formic acid gradient) detects all UV-active impurities. Compare retention times with standards .

Resolution : Cross-validate methods. A >2% discrepancy suggests matrix interference (e.g., salts) in titration. Use ion chromatography or NMR for trace impurities .

What strategies mitigate byproduct formation during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.